molecular formula C14H15NO2 B8536661 4-(3-Methoxyphenyl)-1,3-dimethylpyridin-2(1H)-one CAS No. 61528-31-2

4-(3-Methoxyphenyl)-1,3-dimethylpyridin-2(1H)-one

Cat. No.: B8536661
CAS No.: 61528-31-2
M. Wt: 229.27 g/mol
InChI Key: SHSSWBLQZIHAFK-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-1,3-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

61528-31-2

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-(3-methoxyphenyl)-1,3-dimethylpyridin-2-one

InChI

InChI=1S/C14H15NO2/c1-10-13(7-8-15(2)14(10)16)11-5-4-6-12(9-11)17-3/h4-9H,1-3H3

InChI Key

SHSSWBLQZIHAFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN(C1=O)C)C2=CC(=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To methyl ester 28 of Example 10 (1.20 g, 3.97 mmol) dissolved in CH3OH (5 mL, 0° C.) was rapidly added KOH (775 mg, 11.9 mmol) in 5 mL of 1/1 CH3OH/H2O. After 20 h at 25° C., CHCl3 (20 mL) and H2O (20 mL) were added, the separated aqueous layer was extracted with CHCl3 (20 mL) and the combined organic phases were dried and evaporated to give 178 mg (20%) of 1,3-dimethyl-4-(3'-methoxyphenyl)-2-pyridone (this arises from unreacted allylic alcohol under the alkaline hydrolysis conditions): NMR δ7.20 (m, 2H), 6.86 (m, 3H), 6.07 (d,J=7 Hz, 1H), 3.81 (s, 3H), 3.57 (s, 3H), 2.10 (s, 3H): IR (neat) 1640 cm-1 (broad); mass spectrum m/e (rel intensity) 229 (63), 228 (100). Anal. Calcd for C14H15NO2 : C, 73.3; H, 6.6; N, 6.1. Found: C, 73.0; H, 6.6; N, 6.1.
Name
methyl ester
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
775 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
1/1
Quantity
5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

4-Carboxymethyl-4-(3'-methoxyphenyl-1-methyl-3-methylene-2-piperidone (29). To methyl ester 28 of Example 10 (1.20 g, 3.97 mmol) dissolved in CH3OH (5 mL, 0° C.) was rapidly added KOH (775 mg, 11.9 mmol) in 5 mL of 1/1 CH3OH/H2O. After 20 h at 25° C., CHCl3 (20 mL) and H2O (20 mL) were added, the separated aqueous layer was extracted with CHCl3 (20 mL) and the combined organic phases were dried and evaporated to give 178 mg (20%) of 1,3-dimethyl-4-(3'-methoxyphenyl)-2-pyridone (this arises from unreacted allylic alcohol under the alkaline hydrolysis conditions): NMR δ7.20 (m, 2H), 6.86 (m, 3H), 6.07 (d,J=7 Hz, 1H), 3.81 (s, 3H), 3.57 (s, 3H), 2.10 (s, 3H): IR (neat) 1640 cm-1 (broad); mass spectrum m/e (rel intensity) 229 (63), 228 (100). Anal. Calcd for C14H15NO2 : C, 73.3; H, 6.6; N, 6.1. Found: C, 73.0; H, 6.6; N, 6.1.
[Compound]
Name
3'-methoxyphenyl-1-methyl-3-methylene-2-piperidone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl ester
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
775 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
[Compound]
Name
1/1
Quantity
5 mL
Type
solvent
Reaction Step Six

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